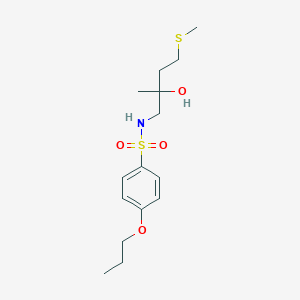

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide

CAS No.: 1396888-88-2

Cat. No.: VC4374371

Molecular Formula: C15H25NO4S2

Molecular Weight: 347.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396888-88-2 |

|---|---|

| Molecular Formula | C15H25NO4S2 |

| Molecular Weight | 347.49 |

| IUPAC Name | N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3 |

| Standard InChI Key | RMLLDFKZRVDPPH-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

-

4-Propoxybenzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (-SO₂NH-) at the para position and a propoxy (-OCH₂CH₂CH₃) group.

-

2-Hydroxy-2-methyl-4-(methylthio)butyl side chain: A four-carbon chain with a hydroxyl (-OH) and methyl (-CH₃) group at the second carbon and a methylthio (-SCH₃) group at the fourth carbon .

Molecular Formula and Weight

Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Boiling Point | ~300–320°C (estimated) |

| Density | 1.25–1.35 g/cm³ |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol); low in water |

| pKa (Sulfonamide NH) | ~10.2–10.8 |

| logP (Octanol-Water) | ~2.5–3.0 |

These properties are extrapolated from structurally related sulfonamides and thioether-containing compounds .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide involves multi-step reactions:

-

Formation of 4-Propoxybenzenesulfonyl Chloride:

-

Side Chain Preparation:

-

Coupling Reaction:

Optimization Challenges

-

Steric Hindrance: Bulky substituents on the benzene ring and butyl chain necessitate controlled reaction temperatures (0–5°C) to minimize side products .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity .

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: For PDE5 inhibitors or anti-inflammatory agents .

-

Prodrug Potential: Hydroxy and thioether groups could be modified for sustained release .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume